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Compound of Interest

4-(Dimethylsulfamoyl)-3-
Compound Name:

methylbenzoic acid
CAS No.: 1346608-93-2

Cat. No.: B2815071

Get Quote

4-(N,N-Dimethylsulfamoyl)benzoic Acid: Synthesis,
SAR, and Impurity Profiling
Part 1: Chemical Identity & Significance

CAS 1206-37-7, chemically known as 4-(N,N-Dimethylsulfamoyl)benzoic acid, serves a dual
role in pharmaceutical chemistry: as a distinct structural analog for Structure-Activity
Relationship (SAR) studies of sulfonamides and as a critical reference standard (Impurity 1) for
the quality control of Probenecid.[1][2]

While Probenecid (4-(dipropylsulfamoyl)benzoic acid) is the clinically established uricosuric
agent used to treat gout and extend the half-life of beta-lactam antibiotics, the dimethyl analog
(CAS 1206-37-7) represents a lower-lipophilicity variant. Its presence is strictly regulated in
drug substances as it indicates specific synthetic byproducts or starting material contamination.

Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2815071#bc-rfq
https://aquigenbio.com/product/probenecid-impurity-1/
https://sriramchem.com/product/probenecid-impurity-1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2815071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Specification

Chemical Name 4-(N,N-Dimethylsulfamoyl)benzoic acid
CAS Number 1206-37-7

Molecular Formula CoH11NO4S

Molecular Weight 229.25 g/mol

Appearance White to off-white crystalline powder

Soluble in DMSO, Methanol; Sparingly soluble

Solubility )
in water (pH dependent)
pKa (Calculated) ~3.4 (Carboxylic acid), ~10.5 (Sulfonamide)
Rol Probenecid Impurity (EP/USP), Synthetic
ole

Intermediate

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 1206-37-7 follows a nucleophilic substitution pathway typical of
sulfonamide formation. This protocol is essential for generating high-purity reference standards
for HPLC calibration.

Core Synthesis Workflow

The reaction involves the sulfamoylation of 4-(chlorosulfonyl)benzoic acid with dimethylamine.
Unlike Probenecid, which uses dipropylamine, this reaction is faster due to the lower steric
hindrance of the dimethylamine nucleophile.

Reagents:

Substrate: 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9).

Nucleophile: Dimethylamine (40% aq. solution or hydrochloride salt).[3]

Base: Sodium Hydroxide (NaOH) or Triethylamine (EtsN).

Solvent: Water/Acetone mixture or Dichloromethane (DCM).
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Step-by-Step Protocol:

Activation: Dissolve 0.1 mol of 4-(chlorosulfonyl)benzoic acid in 100 mL of acetone/water
(1:1) at 0-5°C.

¢ Nucleophilic Attack: Dropwise add 0.25 mol of dimethylamine (excess required to scavenge
HCI) while maintaining temperature <10°C.

o Note: If using the hydrochloride salt of dimethylamine, add 2.2 equivalents of NaOH to
liberate the free base in situ.

e Reaction: Stir the mixture at room temperature (25°C) for 2—4 hours. Monitor via TLC (Mobile
phase: CHCIs/MeOH 9:1).

o Work-up: Acidify the solution to pH 2.0 using 1N HCI. The product, 4-(N,N-
dimethylsulfamoyl)benzoic acid, will precipitate as a white solid.

 Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol/water
to achieve >99% purity.

Synthesis Logic Diagram (DOT)
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Caption: Nucleophilic substitution pathway for the synthesis of CAS 1206-37-7 from sulfonyl
chloride precursors.

Part 3: Structure-Activity Relationship (SAR) & Analogs

CAS 1206-37-7 is the direct "lower homolog" of Probenecid. Understanding the difference
between the Dimethyl (1206-37-7) and Dipropyl (Probenecid) moieties is crucial for medicinal
chemistry.

The Lipophilicity Factor
Probenecid functions by inhibiting Organic Anion Transporters (OAT1, OAT3) and URATL1 in the
renal proximal tubule.

e Probenecid (Dipropyl): The propyl chains provide optimal lipophilicity (LogP ~3.2), allowing
the molecule to penetrate the lipid bilayer and interact with the hydrophobic pocket of the
transporter.

o CAS 1206-37-7 (Dimethyl): The methyl groups are significantly less lipophilic (LogP ~1.5).
This reduced hydrophobicity typically results in lower affinity for OAT transporters and faster
renal clearance, making it less effective as a drug but an excellent marker for structure-
activity studies.

Comparative Analog Table
R-Group Primary
Compound CAS No.[4][5] . LogP (Approx) L
Substituent Application
. Uricosuric Drug
Probenecid 57-66-9 -N(CH2CH2CH3)2  3.21
(API)
Impurity
CAS 1206-37-7 1206-37-7 -N(CHs)2 1.52 Standard / SAR
Analog
Mono-propyl - Metabolite /
34539-65-6 2.1 ,
Analog NH(CH2CH2CHs3) Impurity
Sulfonamide Synthetic
138-41-0 -NH:2 0.6
Parent Precursor
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SAR Logic Diagram (DOT)
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Caption: Structure-Activity Relationship illustrating how alkyl chain length affects lipophilicity
and transporter inhibition.

Part 4: Analytical Protocols (Impurity Profiling)

In drug development, CAS 1206-37-7 is monitored as Impurity 1 (or Impurity A/B depending on
the monograph) in Probenecid API.

HPLC Method for Detection

To ensure Probenecid purity, the following HPLC method separates the dimethyl analog (1206-
37-7) from the active pharmaceutical ingredient (API).

e Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 pum).
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» Mobile Phase A: Phosphate Buffer pH 3.0 (Acidic pH suppresses ionization of the carboxylic
acid, improving retention).

» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-5 min: 15% B (Isocratic)
o 5-20 min: 15% -> 60% B (Linear Gradient)
o 20-25 min: 60% B
e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
o Expected Retention:
o CAS 1206-37-7 (More polar) elutes earlier (approx. 6-8 min).

o Probenecid (Less polar) elutes later (approx. 12-15 min).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Analog)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b281507 1/docs#technical-guide-cas-1206-37-7-
probenecid-dimethyl-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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